molecular formula C7H5ClFNO3 B3045012 (2-Chloro-4-fluoro-5-nitrophenyl)methanol CAS No. 101329-81-1

(2-Chloro-4-fluoro-5-nitrophenyl)methanol

Cat. No.: B3045012
CAS No.: 101329-81-1
M. Wt: 205.57 g/mol
InChI Key: MYEUMUCLVULHAU-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluoro-5-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H5ClFNO3 and its molecular weight is 205.57 g/mol. The purity is usually 95%.
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Properties

CAS No.

101329-81-1

Molecular Formula

C7H5ClFNO3

Molecular Weight

205.57 g/mol

IUPAC Name

(2-chloro-4-fluoro-5-nitrophenyl)methanol

InChI

InChI=1S/C7H5ClFNO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-2,11H,3H2

InChI Key

MYEUMUCLVULHAU-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CO

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.8 g (0.053 mole) of 2-chloro-4-fluoro-5-nitrobenzaldehyde in 100 ml of tetrahydrofuran was added 0.50 g (0.013 mole) of sodium borohydride portionwise. The reaction mixture was stirred for one hour after which dilute hydrochloric acid was added to destroy unreacted sodium borohydride. To this mixture was added 200 ml of methylene chloride, and the phases were separated. The organic phase was washed three times with water, dried over anhydrous magnesium sulfate, and filtered. The solvent was evaporated from the filtrate under reduced pressure, leaving a residue weighing 10.7 g. This residue was combined with 1.67 g of a similar residue another run of the same reaction. The combined residues were passed through a silica gel column, eluting with ethyl acetate/heptane (1/4) to yield 7.7 g of 2-chloro-4-fluoro-5-nitrobenzyl alcohol as a yellow solid.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
similar residue
Quantity
1.67 g
Type
reactant
Reaction Step Three

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